Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-
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Overview
Description
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] is a complex organic compound characterized by its unique structure, which includes a thiobis linkage and biphenyl groups
Preparation Methods
The synthesis of Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] typically involves multiple steps, including the formation of the thiobis linkage and the attachment of biphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] can be compared with other similar compounds, such as:
- 2,2’-Thiodiacetamide
- 2,2’-Thiobisacetamide
- Thiodiacetamide
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
CAS No. |
61580-41-4 |
---|---|
Molecular Formula |
C28H24N2O2S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylanilino)ethyl]sulfanyl-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H24N2O2S/c31-27(29-25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-33-20-28(32)30-26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChI Key |
XWQKFFXNCXUOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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